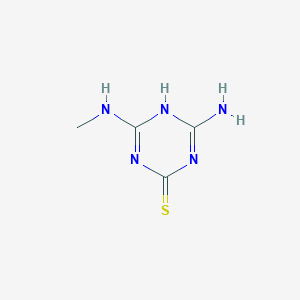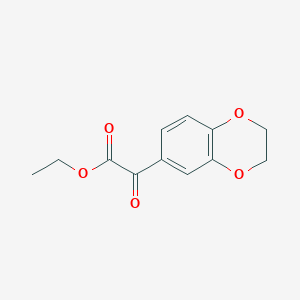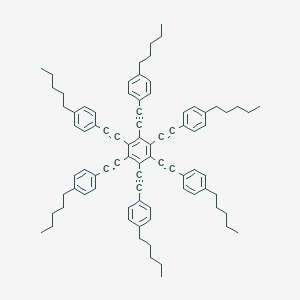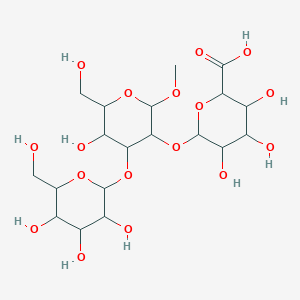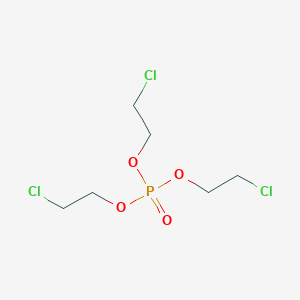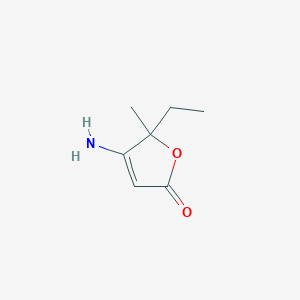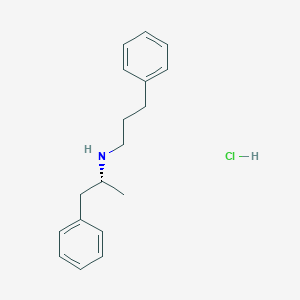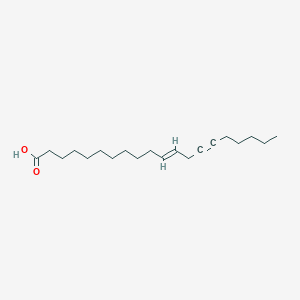
Eicosa-11-en-14-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosa-11-en-14-ynoic acid, also known as 11-eicosenoic acid, is a fatty acid with a chain length of 20 carbon atoms and one triple bond at the 11th position. This compound is widely found in various natural sources, including fish oil, vegetable oils, and animal fats. Eicosa-11-en-14-ynoic acid has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Eicosa-11-en-14-ynoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. Research has shown that eicosa-11-en-14-ynoic acid can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.
Wirkmechanismus
The exact mechanism of action of eicosa-11-en-14-ynoic acid is not fully understood. However, research suggests that this compound exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, activation of apoptotic pathways, and modulation of lipid metabolism.
Biochemische Und Physiologische Effekte
Eicosa-11-en-14-ynoic acid has been shown to have various biochemical and physiological effects. Research has shown that this compound can modulate lipid metabolism by inhibiting the activity of enzymes involved in fatty acid synthesis and promoting the activity of enzymes involved in fatty acid oxidation. Additionally, eicosa-11-en-14-ynoic acid has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using eicosa-11-en-14-ynoic acid in lab experiments is its availability. This compound is widely found in various natural sources, making it easy to obtain for research purposes. Additionally, eicosa-11-en-14-ynoic acid has been extensively studied, and its properties and potential therapeutic applications are well documented. However, one of the limitations of using this compound in lab experiments is its instability. Eicosa-11-en-14-ynoic acid is prone to oxidation, which can affect its properties and therapeutic potential.
Zukünftige Richtungen
Despite the extensive research on eicosa-11-en-14-ynoic acid, there is still much to be explored regarding its therapeutic potential. Some of the future directions for research on this compound include the development of novel synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, research on the stability and bioavailability of eicosa-11-en-14-ynoic acid is needed to optimize its therapeutic potential.
Synthesemethoden
Eicosa-11-en-14-ynoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of an appropriate alkyne with a fatty acid, followed by hydrogenation to obtain the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes such as lipoxygenase and cyclooxygenase to catalyze the formation of eicosa-11-en-14-ynoic acid from its precursors.
Eigenschaften
CAS-Nummer |
137091-48-6 |
|---|---|
Produktname |
Eicosa-11-en-14-ynoic acid |
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(E)-icos-11-en-14-ynoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+ |
InChI-Schlüssel |
PFFRDNFAEYTWIG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC#CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCCC#CCC=CCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC#CCC=CCCCCCCCCCC(=O)O |
Synonyme |
eicosa-11-en-14-ynoic acid IEYA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



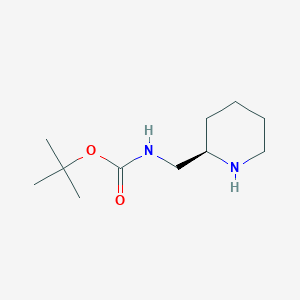
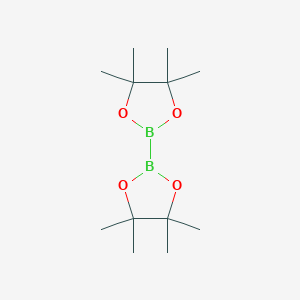
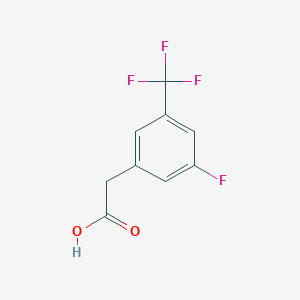
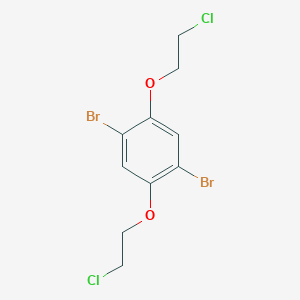
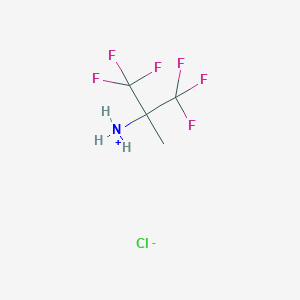
![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)

